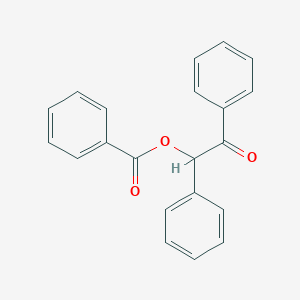

Benzoate de désyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to desyl benzoate involves several techniques including condensation reactions, microwave irradiation, and the use of catalysts or solvents to facilitate the reaction process. For instance, the synthesis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate involves a condensation reaction of S-benzylndithiocarbazate with 2,4,5-trimethoxybenzaldehyde, showcasing a method that might be analogous to desyl benzoate synthesis under specific conditions (Mumit et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to desyl benzoate has been studied using various spectroscopic and computational methods. Density functional theory (DFT) and other computational methods are commonly employed to understand the vibrational and electronic spectra, molecular orbitals, and electrostatic potential, which are crucial for predicting the reactivity and stability of these compounds (Mumit et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of desyl benzoate-like compounds can be predicted through their HOMO–LUMO analysis, molecular electrostatic potential, and natural bond orbital analysis. These studies provide insights into the chemical reactivity, binding abilities, and potential for charge transfer interactions within the molecule, which are essential for understanding the compound's behavior in chemical reactions (Mumit et al., 2020).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as density, refractive index, and viscosity, are essential for their application in various fields. These properties are influenced by the molecular structure and the presence of specific functional groups or substituents in the molecule. Studies on deep eutectic solvents (DESs) based on benzyltripropylammonium chloride, for example, provide valuable information on how the molecular structure affects physical properties (Basaiahgari et al., 2017).

Chemical Properties Analysis

The chemical properties of desyl benzoate and related compounds, such as their reactivity towards different reagents, stability under various conditions, and potential for forming specific products in reactions, can be elucidated through studies focusing on their interaction with catalysts, solvents, and other chemicals. For instance, the electrochemical synthesis of benzyl benzoate at a carbon anode highlights the influence of experimental conditions on product yield, showcasing the compound's chemical behavior in synthetic applications (Dixit et al., 1982).

Applications De Recherche Scientifique

Traitement de la gale et des poux

Le benzoate de désyle est utilisé en association à dose fixe avec le disulfirame pour le traitement de la gale et des poux . L’incidence et les résistances de ces infections sont en augmentation, et cette association est une alternative aux insecticides standard pour éviter les résistances . L’efficacité du produit a été testée sur Psoroptes ovis après contact direct et après administration sur des explants de peau de mouton à différents temps de contact . L’étude anti-gale a démontré qu’une exposition de 6 ou 24 h éradiquait complètement le parasite .

Absorption transdermique

La peau humaine dermatomisée a été utilisée pour évaluer l’absorption cutanée du this compound . Une méthode validée de chromatographie liquide à haute performance (CLHP) a été utilisée à cette fin . Seul le this compound a été capable de traverser la peau, mais il n’a pas montré de cytotoxicité à aucune des concentrations testées .

Traitement des maladies parasitaires

Le this compound est utilisé dans le traitement des maladies parasitaires qui affectent la peau et les cheveux humains . L’efficacité du produit a été testée sur Psoroptes ovis après contact direct et après administration sur des explants de peau de mouton à différents temps de contact . L’étude anti-gale a démontré qu’une exposition de 6 ou 24 h éradiquait complètement le parasite

Mécanisme D'action

Target of Action

Desyl benzoate, like its close relative benzyl benzoate , is likely to target parasites such as mites and lice . These parasites are the primary targets due to their susceptibility to the toxic effects of benzoate compounds .

Mode of Action

Benzyl benzoate, a similar compound, exerts toxic effects on the nervous system of the parasite, resulting in its death . It is also toxic to mite ova . Given the structural similarity, desyl benzoate may have a similar mode of action.

Biochemical Pathways

Benzoate compounds are known to be involved in the degradation of aromatic hydrocarbons . The benzoyl-CoA pathway is a key player in this process . This pathway catabolizes a wide range of compounds, including benzene, toluene, ethylbenzoate, and xylene .

Pharmacokinetics

Pharmacokinetic principles suggest that the absorption, distribution, metabolism, and excretion (adme) of a compound influence its bioavailability .

Result of Action

Similar benzoate compounds have been shown to have a good local anesthetic effect . This suggests that desyl benzoate may also have anesthetic properties.

Analyse Biochimique

Biochemical Properties

Desyl benzoate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that benzoate, a related compound, can have effects on the human gut microbiome

Molecular Mechanism

It is known that the compound has a molecular weight of 316.35 and a predicted density of 1.195±0.06 g/cm3

Propriétés

IUPAC Name |

(2-oxo-1,2-diphenylethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O3/c22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24-21(23)18-14-8-3-9-15-18/h1-15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOSBCXOMBLILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1459-20-7 | |

| Record name | NSC60084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-BENZOIN BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

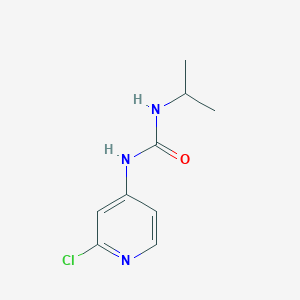

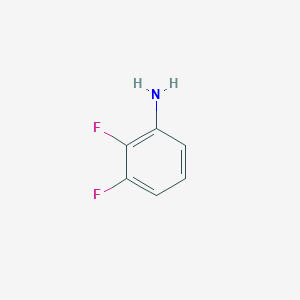

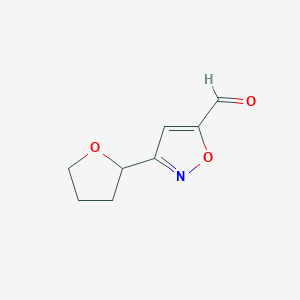

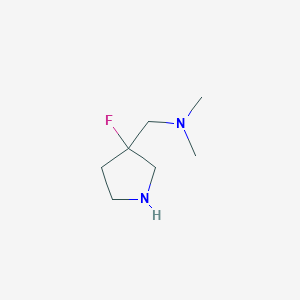

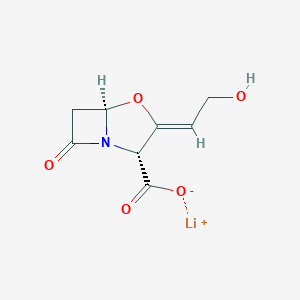

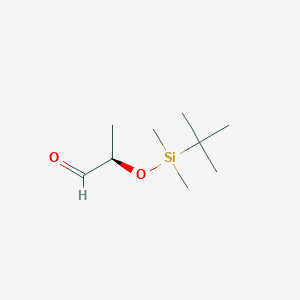

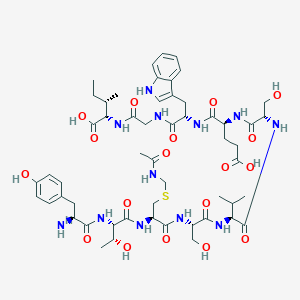

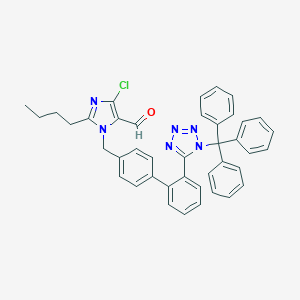

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)